Due to its high purity, well-defined structure, and hygroscopic nature (readily absorbs moisture), chromic potassium oxalate trihydrate serves as a primary standard in analytical chemistry. It is used to:
Chromic potassium oxalate trihydrate finds use in research on various catalytic processes. Its ability to form different oxidation states makes it a potential candidate for:
The unique properties of chromic potassium oxalate trihydrate make it relevant to material science research. Its applications include:
Chromic potassium oxalate trihydrate, also known as potassium chromium(III) oxalate trihydrate or potassium trioxalatochromate(III), is a chemical compound with the molecular formula . It appears as dark blue to green monoclinic crystals and is soluble in water, making it useful in various applications. The compound has a molecular weight of approximately 487.39 g/mol and a percent composition of carbon (16.63%), chromium (12.00%), potassium (27.07%), and oxygen (44.30%) .
This reaction highlights the formation of chromic potassium oxalate from potassium dichromate and oxalic acid .
The synthesis of chromic potassium oxalate trihydrate typically involves the reaction of potassium dichromate with oxalic acid. The general procedure includes:
This method produces high-purity crystals suitable for various applications .
Chromic potassium oxalate trihydrate finds applications in several fields:
Its unique properties make it valuable in both industrial and laboratory settings .
Interaction studies involving chromic potassium oxalate trihydrate have focused on its reactivity with biological systems and other chemical compounds. Research indicates that it can interact with proteins and nucleic acids, potentially influencing metabolic pathways. Additionally, studies have explored its interactions with other metal ions, which may affect its stability and solubility .
Chromic potassium oxalate trihydrate shares similarities with several other chromium-based compounds, particularly those involving oxalates or other ligands. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Potassium dichromate | Strong oxidizing agent; toxic | |
Sodium chromate | Water-soluble; used in dyeing | |
Chromium(III) acetate | Less soluble; used in organic synthesis | |
Chromic sulfate | Used in tanning; less soluble than oxalates |
Chromic potassium oxalate trihydrate is unique due to its specific crystalline structure and solubility profile, making it particularly effective for applications requiring stable complexes with organic molecules .
The study of chromium oxalate complexes began in the early 19th century, driven by industrial demand for stable pigments and tanning agents. In 1831, Wilton George Turner serendipitously synthesized a chromium oxalate complex while investigating the reduction of potassium dichromate with organic acids. His work laid the foundation for systematic exploration of chromium(III)-oxalate coordination chemistry. By the late 19th century, Alfred Werner’s coordination theory provided the framework to interpret the octahedral geometry of $$[\text{Cr}(\text{C}2\text{O}4)_3]^{3-}$$, cementing its role in validating valence bond concepts.
Early syntheses relied on stoichiometric reactions between chromium salts and oxalic acid:
$$
\text{K}2\text{Cr}2\text{O}7 + 7\text{H}2\text{C}2\text{O}4 \rightarrow 2\text{K}3[\text{Cr}(\text{C}2\text{O}4)3] \cdot 3\text{H}2\text{O} + 6\text{CO}2 + 4\text{H}_2\text{O}
$$
Modern methods employ controlled pH conditions (3.5–4.0) and templating agents to improve crystal quality. Industrial production uses continuous reactors with in-situ monitoring to maintain optimal Cr:oxalate ratios.
Synthetic Method | Yield (%) | Purity (%) | Key Innovation |
---|---|---|---|
Turner’s original (1831) | 45 | 78 | Alcohol-assisted crystallization |
Booth’s refinement (1939) | 68 | 92 | pH-controlled precipitation |
Modern industrial (2024) | 94 | 99.5 | Continuous flow synthesis |
Chromic potassium oxalate belongs to the $$D{3h}$$ symmetry class of tris(oxalato)metallates, sharing structural motifs with isomorphous Al(III) and Fe(III) analogues. Its electronic structure places it between the more covalent $$[\text{Fe}(\text{C}2\text{O}4)3]^{3-}$$ and the ionic $$[\text{Al}(\text{C}2\text{O}4)_3]^{3-}$$ complexes. The complex exhibits:
This taxonomic positioning informs its applications in photoredox catalysis and molecular magnetism, where the balance between ligand-field stabilization and redox activity proves critical.